5-(4-Chlorophenoxy)pyrimidin-2-amine
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Overview
Description
5-(4-Chlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorophenoxy group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-chlorophenol with 2-aminopyrimidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
5-(4-Chlorophenoxy)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with similar structural features.
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Another chlorophenoxy-substituted pyrimidine with comparable properties.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A related compound with a different heterocyclic structure.
Uniqueness
5-(4-Chlorophenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenoxy group enhances its reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H,(H2,12,13,14) |
InChI Key |
LXQVPNGNZGMWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
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